molecular formula C9H10N2O4 B8649091 Methyl 3-(aminomethyl)-5-nitrobenzoate

Methyl 3-(aminomethyl)-5-nitrobenzoate

Cat. No. B8649091
M. Wt: 210.19 g/mol
InChI Key: WJAFDZGPQAWRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(aminomethyl)-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(aminomethyl)-5-nitrobenzoate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5,10H2,1H3

InChI Key

WJAFDZGPQAWRHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methoxycabonyl-5-nitrobenzamide (1120 mg, 5 mmol) and 1M BH3 in THF (11.5 mL) was refluxed for 90 minutes. The solvent was evaporated and MeOH (15 mL) was added. HCl gas was introduced into the solution and the reaction mixture was refluxed for 70 minutes. The mixture was added saturated NaHCO3 aq. (50 mL) and extracted with CH2Cl2 (5×40 mL). The organic layers were combined, washed with brine and dried over Na2SO4. The dried solution was applied directly to SiO2 column and developed with AcOEt then 1/10=MeOH/AcOEt. The elution was evaporated to give the desired product (361 mg, 34%): 1H NMR (300 MHz, CDCl3) δ 8.696 (s, 1H), 8.403 (s, 1H), 8.320 (s, 1H), 4.051 (s, 2H), 3.961 (s, 3H); 13C NMR (300 MHz, CDCl3) δ 165.0, 148.3, 145.9, 133.7, 131.7, 125.8, 122.8, 52.7, 45.2; HRMS m/e calc'd for C9H10N2O4 : 209.0562, found 209.0565.
Quantity
1120 mg
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

A mixture of 3-methoxycabonyl-5-nitrobenzamide (1120 mg, 5 mmol) and 1M BH3 in THF (11.5 mL) was refluxed for 90 minutes. For a detailed description of techniques for borane reduction, see Brown, H. C.; Heim, P. J. Org. Chem. 1973, 38, 912-916. The solvent was evaporated and MeOH (15 mL) was added. HCl gas was introduced into the solution and the reaction mixture was refluxed for 70 minutes. The mixture was added saturated NaHCO3 aq. (50 mL) and extracted with CH2Cl2 (5×40 mL). The organic layers were combined, washed with brine and dried over Na2SO4. The dried solution was applied directly to SiO2 column and developed with AcOEt then 1/10=MeOH/AcOEt. The elution was evaporated to give the desired product (361 mg, 34%): 1H NMR (300 MHz, CDCl3) δ 8.696 (s, 1H), 8.403 (s, 1H), 8.320 (s, 1H), 4.051 (s, 2H), 3.961 (s, 3H); 13C NMR (300 MHz, CDCl3) δ 165.0, 148.3, 145.9, 133.7, 131.7, 125.8, 122.8, 52.7, 45.2; HRMS m/e calc'd for C9H10 N2O4 : 209.0562, found 209.0565.
Quantity
1120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Three
Yield
34%

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